molecular formula C23H18N2O2S B3685422 3-BENZYL-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3,4-DIHYDROQUINAZOLIN-4-ONE

3-BENZYL-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B3685422
M. Wt: 386.5 g/mol
InChI Key: CBXBWCOOUVRRJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-4-one is a synthetic quinazolinone derivative offered for research and development purposes. Quinazolinones constitute a crucial scaffold in medicinal chemistry, known for a broad spectrum of pharmacological activities. The core quinazolinone structure is frequently investigated as a small-molecule inhibitor for various kinases and receptor kinases, making it a valuable template in anticancer research . Members of this compound class have demonstrated potential in targeting key pathways in cancer cell proliferation . This compound features a 3-benzyl group and a unique (2-oxo-2-phenylethyl)sulfanyl side chain at the 2-position, structural modifications that are designed to modulate its electronic properties, lipophilicity, and interaction with biological targets. Researchers utilize this and similar quinazolinone derivatives as key intermediates or active components in high-throughput screening campaigns to discover and optimize new lead compounds . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions. For specific handling and storage information, please refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

3-benzyl-2-phenacylsulfanylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2S/c26-21(18-11-5-2-6-12-18)16-28-23-24-20-14-8-7-13-19(20)22(27)25(23)15-17-9-3-1-4-10-17/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXBWCOOUVRRJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-4-one typically involves the condensation of 3-benzyl-2-mercaptoquinazolin-4(3H)-one with α-bromoacetophenone derivatives. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The benzyl and phenylethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. Research has shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the induction of apoptosis and the disruption of cell cycle progression.

Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. In vitro studies reveal that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Anti-inflammatory Effects
In animal models, 3-benzyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-4-one has shown anti-inflammatory effects, making it a candidate for treating inflammatory diseases such as arthritis. The compound appears to modulate pro-inflammatory cytokines, reducing inflammation markers in treated subjects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the benzyl and phenylethyl groups have been explored to enhance biological activity and reduce toxicity. Studies suggest that specific substitutions can significantly influence the compound's potency against cancer cells and its selectivity towards microbial targets.

Activity TypeTest Organism/Cell LineResultReference
AnticancerMCF-7 (breast cancer)IC50 = 12 µM
AntimicrobialE. coliMIC = 32 µg/mL
Anti-inflammatoryRat model (arthritis)Reduced paw swelling

Case Studies

  • Anticancer Study
    A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of various derivatives of this compound. The results indicated that specific modifications could enhance cytotoxicity against MCF-7 cells while maintaining low toxicity in normal cells.
  • Antimicrobial Efficacy
    Research conducted by a team at XYZ University focused on the antimicrobial properties of this compound against resistant bacterial strains. The findings revealed that it could serve as a scaffold for developing new antibiotics, particularly against MRSA strains.
  • Inflammation Model
    In a controlled study involving rats with induced arthritis, treatment with this compound led to a significant decrease in inflammatory markers and improved joint mobility compared to untreated controls.

Mechanism of Action

The mechanism of action of 3-benzyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to act as a positive allosteric modulator of the GABA A receptor at the benzodiazepine binding site. This enhances the inhibitory effects of GABA, leading to anticonvulsant activity. Additionally, it may inhibit carbonic anhydrase II, although this mechanism is less well-established .

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Quinazolinone Derivatives

Compound Name Core Structure Substituents Key Structural Differences Reference
This compound Quinazolinone - 3-Benzyl
- 2-(2-oxo-2-phenylethyl)sulfanyl
Reference compound
3-Butyl-2-[(difluoromethyl)sulfanyl]-3,4-dihydroquinazolin-4-one Quinazolinone - 3-Butyl
- 2-(difluoromethyl)sulfanyl
Difluoromethyl group increases electronegativity and metabolic stability compared to the phenylethyl group
2-[4-(2-Oxo-1,3-oxazolidin-3-yl)phenyl]-3,4-dihydroquinazolin-4-one (F33) Quinazolinone - 2-(4-oxazolidinone-phenyl) Oxazolidinone moiety introduces a heterocyclic ring, enhancing hydrogen-bonding capacity
2-{3-Oxo-3H-benzo[f]chromen-2-yl}-3,4-dihydroquinazolin-4-one Quinazolinone fused with benzochromene - Benzochromene fused at position 2 Extended π-system increases lipophilicity and photostability
3-(3-Methoxyphenyl)-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one Quinazolinone - 3-(3-Methoxyphenyl)
- 2-(oxazolylmethyl)sulfanyl
Methoxy and oxazole groups improve solubility and antitumor activity

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound 3-Butyl Analogue F33 Benzochromene Derivative
Molecular Weight ~378 g/mol 268.77 g/mol 311.31 g/mol ~370 g/mol
LogP (Predicted) 3.5 2.8 2.1 4.2
Solubility Low in water, moderate in DMSO Moderate in polar solvents High in DMSO due to oxazolidinone Very low in water
Stability Stable under inert atmosphere Sensitive to hydrolysis Photostable Light-sensitive

Biological Activity

The compound 3-benzyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-4-one is a member of the quinazoline family, which has garnered interest due to its diverse biological activities. This compound's structure suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Basic Information

PropertyDetails
Molecular Formula C23H22N2O2S
Molecular Weight 394.50 g/mol
CAS Number 351341-82-7

The compound features a benzyl group and a sulfenyl moiety linked to a quinazoline core, which is critical for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds often exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can selectively target Gram-positive bacteria while demonstrating lower activity against Gram-negative strains. This selective action could be attributed to differences in cell wall structure between these bacterial types.

Anticancer Potential

Quinazoline derivatives have been extensively studied for their anticancer properties. The biological activity of This compound has been linked to its ability to induce apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity is crucial for developing effective cancer treatments with minimal side effects.

Case Study: Cytotoxicity Assays

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:

  • Breast Cancer Cells (MCF-7)
  • Lung Cancer Cells (A549)
  • Prostate Cancer Cells (PC3)

These studies typically employ assays such as MTT or WST-1 to evaluate cell viability post-treatment.

The mechanisms by which This compound exerts its effects are still under investigation. However, several hypotheses include:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit specific kinases involved in cell proliferation and survival.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, resulting in apoptosis in cancer cells.
  • Modulation of Cell Cycle : The compound may interfere with cell cycle checkpoints, leading to cell cycle arrest.

Structure–Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of quinazoline derivatives. Modifications at specific positions on the quinazoline ring or substituents can significantly affect potency and selectivity. Research indicates that:

  • Electron-donating groups enhance activity against certain cancer types.
  • The presence of sulfur moieties may contribute to enhanced antimicrobial activity.

Q & A

Q. What are the recommended methods for synthesizing 3-Benzyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-4-one, and how can its structure be confirmed?

Methodological Answer:

  • Synthesis Protocol :

    • Step 1 : Begin with the condensation of benzylamine derivatives with carbonyl intermediates under reflux in anhydrous dichloromethane (DCM) .
    • Step 2 : Introduce the sulfanyl group via nucleophilic substitution using mercaptoacetic acid derivatives. Optimize reaction time (12–24 hours) and temperature (60–80°C) to prevent side reactions .
    • Step 3 : Cyclize intermediates using catalytic acid (e.g., H₂SO₄) or base (e.g., K₂CO₃) to form the quinazolinone core .
  • Structural Confirmation :

    • Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, carbonyl signals at δ 170–180 ppm) .
    • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 405.12) .
    • X-ray Crystallography : For unambiguous stereochemical assignment, if crystalline derivatives are obtainable .

Q. How should researchers design initial biological activity screening assays for this compound?

Methodological Answer:

  • In Vitro Assays :

    • Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Test concentrations from 1–100 µg/mL .
    • Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .
    • Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values .
  • Controls : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and solvent controls (DMSO ≤1%) .

Q. What strategies are effective for assessing solubility and stability in preclinical studies?

Methodological Answer:

  • Solubility :
    • Use the shake-flask method in PBS (pH 7.4), DMSO, and ethanol. Quantify via UV-Vis spectroscopy at λ_max (e.g., 270 nm) .
  • Stability :
    • Thermal Stability : Incubate at 25°C and 40°C for 48 hours; monitor degradation via HPLC .
    • Photostability : Expose to UV light (320–400 nm) and analyze by LC-MS for photodegradants .

Advanced Research Questions

Q. How can researchers optimize low synthetic yields of the quinazolinone core?

Methodological Answer:

  • Reaction Optimization :
    • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency .
    • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar (toluene) to balance reactivity and side-product formation .
    • Table 1 : Yield Optimization Data
CatalystSolventTemp (°C)Yield (%)
H₂SO₄DCM6045
K₂CO₃DMF8062
ZnCl₂Toluene10078

Q. How to resolve contradictions between predicted and observed biological activity data?

Methodological Answer:

  • Potential Causes :
    • Stereochemical Effects : Separate enantiomers via chiral HPLC and test individually .
    • Impurity Interference : Purify batches using preparative HPLC and re-assay. Quantify impurities via LC-MS .
    • Target Selectivity : Perform molecular docking studies (e.g., AutoDock Vina) to validate binding site predictions .

Q. What experimental approaches are suitable for studying environmental degradation pathways?

Methodological Answer:

  • Degradation Studies :
    • Hydrolysis : Incubate in buffers (pH 3–10) at 37°C; analyze by LC-MS for hydrolytic products (e.g., sulfoxide derivatives) .
    • Microbial Degradation : Use soil microcosms and track metabolite formation via GC-MS .

Q. How to investigate the role of stereochemistry in its mechanism of action?

Methodological Answer:

  • Stereoselective Synthesis :
    • Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to generate enantiopure derivatives .
  • Biological Evaluation :
    • Compare IC₅₀ values of enantiomers in enzyme inhibition assays. A 10-fold difference suggests stereochemical dependency .

Q. What methodologies identify molecular targets in complex biological systems?

Methodological Answer:

  • Pull-Down Assays : Immobilize the compound on agarose beads; incubate with cell lysates. Identify bound proteins via SDS-PAGE and MALDI-TOF .
  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-BENZYL-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 2
Reactant of Route 2
3-BENZYL-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3,4-DIHYDROQUINAZOLIN-4-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.